molecular formula C11H8ClNOS B2538184 1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone CAS No. 478047-34-6

1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone

Cat. No.: B2538184
CAS No.: 478047-34-6
M. Wt: 237.7
InChI Key: FNYWYSJCUCVBCG-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Organic Compounds

Researchers have developed methods for synthesizing novel classes of thiazole derivatives, demonstrating the versatility of thiazole compounds in organic chemistry. For instance, a study outlined a simple and efficient approach for synthesizing a new class of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. This process involves an interesting mechanism that includes internal nucleophilic substitution followed by an SN2-type nucleophilic substitution, showcasing the thiazole's role in creating diverse organic structures (Tahtaci & Aydin, 2019).

Anticancer Potential

Thiazole derivatives have also been explored for their potential as anticancer agents. A study highlighted the synthesis of thiazolyl(hydrazonoethyl)thiazoles, starting with a similar compound as a building block. These derivatives demonstrated promising antitumor activities against MCF-7 tumor cells, indicating the potential of thiazole compounds in developing new anticancer drugs (Mahmoud et al., 2021).

Antimicrobial Activity

Another application is in the field of antimicrobial research, where thiazole derivatives have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activity of new thiazolyl-1,2,3-triazolyl-alcohol derivatives have been investigated, showing significant efficacy against various microbial strains. This suggests the potential use of thiazole compounds in developing new antimicrobial agents (Jagadale et al., 2020).

Molecular Docking and Drug Design

Thiazole derivatives have also found application in drug design through molecular docking studies. Research into the synthesis, spectral characterization, and docking studies of specific thiazole derivatives aimed to understand their antibacterial activity. These studies use density functional theory (DFT) calculations and molecular docking to predict how thiazole compounds might interact with biological targets, guiding the design of drugs with specific activities (Shahana & Yardily, 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Safety and Hazards

While the specific safety and hazards for “1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone” are not mentioned in the search results, it’s known that some compounds with a thiazole ring can be irritants .

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-4-2-3-5-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWYSJCUCVBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320640
Record name 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478047-34-6
Record name 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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